

An In-depth Technical Guide to Brobactam: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brobactam, a potent synthetic β -lactamase inhibitor, holds significant interest in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Brobactam**. Detailed information on its synthesis, physicochemical characteristics, and interaction with β -lactamase enzymes is presented to support further research and development in the field of antibacterial therapies.

Chemical Structure and Identification

Brobactam, systematically named (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a penicillanic acid derivative.[1] Its core structure consists of a β -lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The presence of a bromine atom at the 6-position is a key feature of its chemical identity.



Identifier	Value
IUPAC Name	(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia- 1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Synonyms	6-β-Bromopenicillanic acid, Sulbactam related compound D[1]
CAS Number	26631-90-3[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₃ S[1]
Molecular Weight	280.14 g/mol [1]
SMILES	CC1(C)INVALID-LINKN2C(=O)INVALID- LINKBr[1]

Synthesis

The synthesis of **Brobactam**, or 6-β-bromopenicillanic acid, can be achieved through several routes, primarily involving the modification of the readily available 6-aminopenicillanic acid (6-APA).

Synthetic Pathways

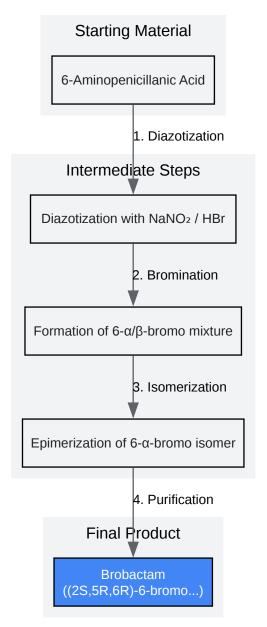
Key synthetic strategies for obtaining 6-halogenated penicillanic acids include:

- Diazotization of 6-Aminopenicillanic Acid: This method involves the diazotization of 6-APA in the presence of a bromide source.
- Epimerization of 6α-Bromopenicillanic Acid: The 6α-bromo isomer can be converted to the desired 6β-bromo isomer (Brobactam) under specific reaction conditions.
- Reduction of 6,6-Dibromopenicillanic Acid Derivatives: Selective reduction of a 6,6-dibromo intermediate can yield the 6-monobromo derivative.

The following diagram illustrates a generalized synthetic workflow for the preparation of **Brobactam** starting from 6-aminopenicillanic acid.



Generalized Synthesis Workflow for Brobactam



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Figure 1. Generalized workflow for the synthesis of **Brobactam**.

Physicochemical Properties

The physicochemical properties of **Brobactam** are crucial for its formulation, delivery, and pharmacokinetic profile.



Property	Value
Molecular Weight	280.14 g/mol [1]
Predicted XlogP	1.9
Melting Point	Data for the 6β -isomer (Brobactam) is not readily available. The 6α -isomer has a reported melting point of 139-140 °C.
Solubility	Specific quantitative data not available. As a carboxylic acid, solubility is expected to be pH-dependent.
рКа	Specific quantitative data not available. The carboxylic acid moiety is the primary acidic center.
Stability	β-lactam rings are susceptible to hydrolysis. Stability is influenced by pH and temperature.

Mechanism of Action: β-Lactamase Inhibition

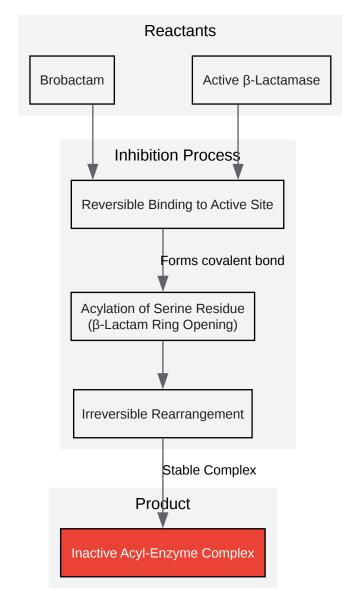
Brobactam's primary therapeutic value lies in its ability to inhibit β -lactamase enzymes, which are produced by bacteria and are a major mechanism of resistance to β -lactam antibiotics.

Inhibition of β-Lactamases

Brobactam acts as a potent, irreversible, and active-site-directed inhibitor of a wide spectrum of β -lactamases. It functions as a "suicide inhibitor." Upon binding to the active site of the β -lactamase, the β -lactam ring of **Brobactam** is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate. This incapacitates the enzyme, preventing it from hydrolyzing and inactivating co-administered β -lactam antibiotics.

The following diagram illustrates the mechanism of β -lactamase inhibition by **Brobactam**.





Mechanism of β -Lactamase Inhibition by Brobactam

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Figure 2. Simplified mechanism of β -lactamase inactivation by **Brobactam**.

Pharmacokinetics

The pharmacokinetic properties of **Brobactam** have been investigated, particularly in combination with β -lactam antibiotics. A study involving the oral administration of a combination of pivampicillin (a prodrug of ampicillin) and **Brobactam** provided the following insights.

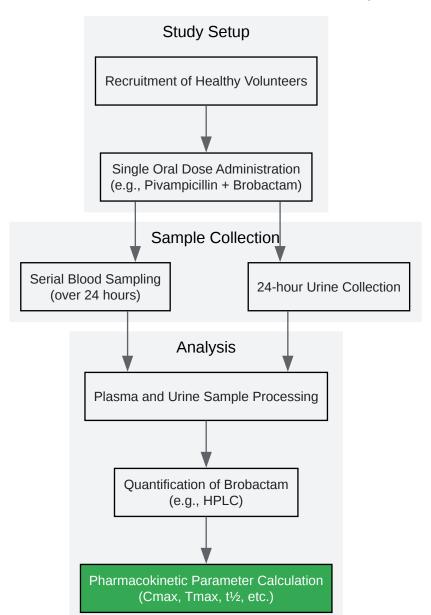


Parameter	Brobactam
Maximum Plasma Concentration (Cmax)	2.1 (± 2.0) μg/mL
Time to Maximum Plasma Concentration (Tmax)	2.3 (± 0.8) hours
Elimination Half-life (t½)	1.6 (± 2.0) hours
24-hour Urinary Recovery	40.2% (± 11.4%) of the administered dose

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

The following provides a general outline of the methodology used in a clinical pharmacokinetic study of **Brobactam**.





Workflow of a Clinical Pharmacokinetic Study

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Figure 3. Generalized workflow for a clinical pharmacokinetic study of **Brobactam**.

In-Vitro Antibacterial Activity

When combined with a β -lactam antibiotic such as ampicillin, **Brobactam** enhances the antibacterial spectrum to include β -lactamase producing strains that would otherwise be resistant. The combination has shown good activity against staphylococcal penicillinase and



many broad-spectrum β -lactamases found in Enterobacteriaceae. Notably, the ampicillin/**brobactam** combination has demonstrated superior activity against certain species like Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica when compared to other β -lactam/ β -lactamase inhibitor combinations.

Conclusion

Brobactam is a significant β-lactamase inhibitor with the potential to restore the efficacy of established β-lactam antibiotics against resistant bacterial strains. Its chemical structure is well-defined, and while general synthetic routes are known, further optimization for large-scale production may be beneficial. The available pharmacokinetic data suggests it is suitable for combination therapy. A deeper understanding of its physicochemical properties and detailed kinetic studies with a broader range of β-lactamases will be invaluable for its future clinical development and application. This guide provides a foundational resource for researchers dedicated to advancing the field of antimicrobial chemotherapy.

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References

- 1. Simple beta-lactam compounds derived from 6-aminopenicillanic acid PubMed [pubmed.ncbi.nlm.nih.gov]
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